1-(3,4-Difluorophenethyl)piperazine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenethyl)piperazine 2HCl is a chemical compound characterized by its molecular structure, which includes a piperazine ring and a difluorophenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenethyl)piperazine 2HCl typically involves the reaction of 3,4-difluorophenylacetic acid with piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenethyl)piperazine 2HCl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of substituted piperazine derivatives.
Scientific Research Applications
1-(3,4-Difluorophenethyl)piperazine 2HCl has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on various cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 1-(3,4-Difluorophenethyl)piperazine 2HCl exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3,4-Dichlorophenethyl)piperazine
1-(3,4-Dimethoxyphenethyl)piperazine
1-(3,4-Dibromophenethyl)piperazine
Biological Activity
1-(3,4-Difluorophenethyl)piperazine 2HCl is a piperazine derivative characterized by its unique molecular structure, which includes two fluorine atoms on the aromatic ring. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antidepressant effects, receptor interactions, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₈Cl₂F₂N₂
- Molecular Weight : Approximately 299.19 g/mol
- CAS Number : 179534-91-9
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antidepressant Effects
Studies suggest that this compound may have antidepressant properties similar to other piperazine derivatives. Its mechanism of action is likely related to its interaction with serotonin and dopamine receptors, which are critical in mood regulation.
2. Receptor Interactions
This compound has been evaluated for its binding affinity to various receptors:
- Serotonin Receptors : The compound shows promising activity at serotonin receptors (5-HT), suggesting potential use in treating mood disorders.
- Dopamine Receptors : Its interaction with dopamine receptors may also contribute to its therapeutic profile, particularly in conditions like depression and anxiety.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds can elucidate the unique features of this compound:
Compound Name | Structure | Unique Features |
---|---|---|
1-(4-Fluorophenyl)piperazine | C₁₁H₁₄ClF₂N₂ | Contains a single fluorine atom; studied for abuse potential. |
Piperazine Dihydrochloride | C₄H₁₂Cl₂N₂ | Basic structure without aromatic substitution; anti-nematodal. |
1-(3-Chlorophenyl)piperazine | C₁₂H₁₄ClN₂ | Similar core but different halogen substitution; explored for antidepressant properties. |
The presence of two fluorine atoms enhances lipophilicity and may improve receptor binding affinity compared to compounds with fewer or different substituents.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Case Study 1: Antidepressant Activity
A study published in a pharmacological journal investigated the antidepressant effects of various piperazine derivatives. The findings indicated that compounds similar to 1-(3,4-Difluorophenethyl)piperazine exhibited significant reductions in depressive-like behaviors in animal models when administered at specific dosages. These results support the hypothesis that structural modifications can enhance the efficacy of piperazine derivatives in treating mood disorders.
Case Study 2: Receptor Binding Affinity
Another research effort focused on the receptor binding profiles of piperazine derivatives. It was found that 1-(3,4-Difluorophenethyl)piperazine had a higher affinity for serotonin receptors compared to its analogs. This study utilized radiolabeled ligand binding assays to quantify receptor interactions, providing a robust framework for understanding how modifications in chemical structure can influence biological activity.
Properties
IUPAC Name |
1-[2-(3,4-difluorophenyl)ethyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16;;/h1-2,9,15H,3-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNZJBUBXLCLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC(=C(C=C2)F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.